molecular formula C24H28FN3O4 B2520677 3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-54-3

3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2520677
CAS RN: 897612-54-3
M. Wt: 441.503
InChI Key: ZSPUSGDSGVCZOY-UHFFFAOYSA-N
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Description

The compound "3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one" is a complex molecule that likely exhibits pharmacological activity due to the presence of several functional groups known to interact with biological targets. The fluorophenyl and piperazine moieties, in particular, are common in compounds with central nervous system activity, such as ligands for serotonin receptors and dopamine transporters .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simpler precursors and building up the desired structure through a series of transformations. For example, the synthesis of fluorinated piperazine derivatives can involve electrophilic fluorination of a stannyl precursor, as seen in the synthesis of a dopamine D4 receptor imaging agent . Similarly, the synthesis of piperazine-1-yl-1H-indazole derivatives involves a simple and efficient process characterized by spectral analysis . The synthesis of the compound would likely involve a similar strategic approach, combining building blocks like fluorophenyl and furan-2-ylmethyl groups with a piperazine core.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple aromatic systems, a piperazine ring, and various substituents that can influence the molecule's conformation and electronic properties. X-ray diffraction studies can confirm the structure, as seen in the characterization of a related tert-butyl piperazine-1-carboxylate compound . The presence of fluorine atoms can affect the molecule's electron distribution and potentially its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can undergo nucleophilic substitution reactions. The hydroxyethyl group may be involved in reactions typical of alcohols, such as esterification or ether formation. The presence of a furan ring adds another dimension of reactivity, as furans can undergo Diels-Alder reactions and other cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a piperazine core suggests that the compound would be relatively hydrophobic, potentially influencing its solubility and absorption characteristics. The fluorine atoms could enhance the compound's metabolic stability and influence its pharmacokinetic profile, as seen in other fluorinated compounds . The hydroxyethyl group could confer some degree of hydrophilicity, potentially affecting the compound's solubility in aqueous media.

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis : Novel derivatives including the requested compound type have been synthesized, showcasing the ability to create compounds with potential for antidepressant and antianxiety activities through specific synthetic pathways. The synthesis involves multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, with structures confirmed by various spectroscopic methods (Kumar et al., 2017).
  • Crystal Structure Analysis : Detailed structural analysis of compounds structurally related to the requested compound has been conducted, providing insights into their molecular configuration, crystallography, and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of these compounds (Sanjeevarayappa et al., 2015).

Pharmacological Evaluation

  • Antidepressant and Antianxiety Activities : Certain derivatives have shown promising results in preclinical models for antidepressant and antianxiety effects. Their activities were evaluated using Porsolt’s behavioral despair test and the plus maze method, indicating potential therapeutic applications (Kumar et al., 2017).
  • Antipsychotic Potential : Conformationally restricted butyrophenones, related to the structural framework of the requested compound, have been studied for their affinity towards dopamine and serotonin receptors, suggesting their utility as antipsychotic (neuroleptic) drugs based on in vitro and in vivo evaluations (Raviña et al., 2000).

Biological Activity

  • In Vitro and In Vivo Fungicidal Activity : Novel furan/thiophene and piperazine-containing compounds, structurally related to the requested compound, have shown significant in vitro and in vivo fungicidal activity against several plant fungi. The activity was especially pronounced in compounds containing trifluoromethyl groups (Wang et al., 2015).

properties

IUPAC Name

3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4/c1-17-14-21(30)22(24(31)28(17)16-20-6-3-13-32-20)23(18-4-2-5-19(25)15-18)27-9-7-26(8-10-27)11-12-29/h2-6,13-15,23,29-30H,7-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPUSGDSGVCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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